LY2452473

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto de referencia en el desarrollo de nuevos moduladores selectivos del receptor de andrógenos.

Biología: El compuesto se ha investigado por sus efectos en la fuerza muscular y la composición corporal.

Medicina: LY-2452473 se ha estudiado por su potencial para tratar afecciones como la disfunción eréctil y la hiperplasia benigna de próstata. .

Mecanismo De Acción

LY-2452473 ejerce sus efectos uniéndose selectivamente a los receptores de andrógenos. Esta unión activa vías moleculares específicas que conducen a la modulación de la actividad androgénica. La naturaleza selectiva del compuesto le permite dirigirse a tejidos específicos, minimizando los efectos secundarios no deseados asociados con las terapias androgénicas tradicionales .

Análisis Bioquímico

Biochemical Properties

LY2452473 plays a significant role in biochemical reactions by selectively modulating androgen receptors. It interacts with various enzymes, proteins, and other biomolecules, primarily targeting androgen receptors in specific tissues such as skeletal muscle, bone, and the penis. The nature of these interactions involves binding to androgen receptors, which leads to the activation or inhibition of specific signaling pathways .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, this compound promotes muscle growth and strength by activating androgen receptors, which in turn enhances protein synthesis and muscle hypertrophy. In bone cells, it stimulates bone formation and increases bone density .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with androgen receptors. Upon binding, this compound acts as an agonist in select tissues, such as skeletal muscle and bone, while acting as an antagonist in the prostate. This selective modulation results in the activation of androgen receptors in target tissues, leading to increased protein synthesis, muscle growth, and bone formation. Additionally, this compound inhibits androgen receptor activation in the prostate, thereby reducing the risk of prostate-related side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, reaching maximum plasma concentration within 2-3 hours, and is cleared slowly with a plasma half-life of approximately 27 hours. Long-term studies have shown that this compound maintains its stability and continues to exert its effects on cellular function over extended periods. Degradation products and metabolites have been identified, which may influence the compound’s long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively promote muscle growth and bone density without significant adverse effects. At higher doses, toxic or adverse effects such as liver toxicity and hormonal imbalances have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in multiple metabolic pathways, primarily metabolized by the enzyme CYP3A4. The compound undergoes various biotransformations, including hydroxylation and acetylation, resulting in the formation of several metabolites. These metabolic pathways play a crucial role in the compound’s clearance and overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its binding affinity to androgen receptors and other biomolecules. This compound accumulates in target tissues such as skeletal muscle and bone, where it exerts its therapeutic effects. The transport and distribution mechanisms ensure that this compound reaches its intended sites of action .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and nucleus of target cells. The compound’s activity and function are influenced by its localization, as it needs to bind to androgen receptors within these compartments to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy and specificity .

Métodos De Preparación

La síntesis de LY-2452473 implica varios pasos, incluida la síntesis de indol de Fischer. El compuesto se prepara haciendo reaccionar un derivado de indol con un éster de carbamato. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

LY-2452473 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: LY-2452473 puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Comparación Con Compuestos Similares

LY-2452473 es único entre los moduladores selectivos del receptor de andrógenos debido a su estructura química específica y sus propiedades de unión selectiva. Compuestos similares incluyen:

Enobosarm: Otro modulador selectivo del receptor de andrógenos con aplicaciones similares.

JNJ-28330835: Un compuesto con propiedades moduladoras del receptor de andrógenos comparables.

Ligandrol: Conocido por su uso en la mejora de la fuerza muscular y la composición corporal.

LY-2452473 se destaca por su afinidad de unión específica y la gama de afecciones para las que se ha investigado, lo que lo convierte en un compuesto valioso tanto en contextos de investigación como terapéuticos.

Propiedades

IUPAC Name |

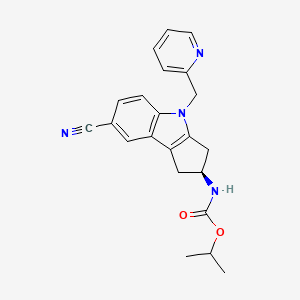

propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIWYQYVBNODSV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145591 | |

| Record name | LY-2452473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029692-15-6 | |

| Record name | 1-Methylethyl N-[(2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent[b]indol-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029692-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-2452473 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029692156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2452473 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2452473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPK-88004 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKW9MYF94Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.